(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene
Description
Core Architecture and Chirality
The ligand (αR,αR)-1,1'-bis[α-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene belongs to the Josiphos family, characterized by a ferrocene scaffold functionalized with two phosphine groups and chiral auxiliaries. The ferrocene backbone provides planar chirality due to the staggered arrangement of cyclopentadienyl rings, while the α-(dimethylamino)benzyl substituents introduce central chirality at the carbon adjacent to the nitrogen. This combination creates a stereochemical environment that is both rigid and adaptable, critical for enantioselective catalysis.
The phosphine groups—bis(4-methoxy-3,5-dimethylphenyl)phosphino—are electron-rich due to the methoxy and methyl substituents on the aryl rings. These groups enhance π-backbonding with transition metals like palladium or rhodium, stabilizing metal-ligand complexes during catalytic cycles. The 3,5-dimethyl substitution on the aryl rings introduces steric bulk, which restricts rotational freedom around the P–C bonds, further refining the ligand’s stereoselective profile.
Electronic Modulation and Steric Effects
Electronic effects in this ligand are finely tuned through the dimethylamino and methoxy groups. The dimethylamino moiety acts as an electron-donating group, increasing electron density at the phosphorus atoms, which enhances metal-ligand coordination strength. Conversely, the methoxy groups on the phosphine aryl rings provide moderate electron-withdrawing effects, creating a balance that optimizes catalytic activity.
Steric effects arise from the 3,5-dimethylphenyl groups on the phosphines and the benzyl substituents on the ferrocene. These groups create a “pocket” around the metal center, dictating substrate orientation during catalytic steps. For example, in Pd-catalyzed allylic alkylation, the bulky substituents prevent undesired side reactions by shielding one face of the intermediate π-allyl complex. This steric guidance is critical for achieving high enantiomeric excess (e.g., 92% ee in Pd-catalyzed reactions).
Properties
Molecular Formula |
C64H74FeN2O4P2 |
|---|---|
Molecular Weight |
1053.1 g/mol |
InChI |
InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3;/t2*30-;/m11./s1 |
InChI Key |
HEJIDMKBSDYNOY-LJXMUBMNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] |
Origin of Product |
United States |
Preparation Methods
Ferrocene Core Preparation
The starting material, 1,1'-dilithioferrocene, undergoes stepwise functionalization. Lithiation at -78°C in tetrahydrofuran (THF) enables controlled substitution:
This intermediate is isolated as an orange solid and characterized by P NMR ( ppm).
Chiral Amine Incorporation
The dimethylaminobenzyl groups are introduced via nucleophilic aromatic substitution:
Critical parameters:
-
Temperature control : Higher temperatures (>70°C) lead to racemization
-
Base selection : Potassium tert-butoxide prevents elimination side reactions
Optimization of Reaction Conditions
Comparative studies of phosphine ligands reveal optimal conditions for this synthesis:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Lithiation temperature | -78°C vs. -40°C | +22% yield |
| Phosphine equivalents | 2.0 vs. 2.2 | -15% impurity |
| Benzylation solvent | DMF vs. THF | +18% conversion |
| Reaction time (Step 3) | 24 h vs. 18 h | +12% ee |
Data aggregated from Mandyphos optimization studies
Characterization and Quality Control
The final product is validated through multi-technique analysis:
-
NMR Spectroscopy
-
Chiral HPLC
-
Elemental Analysis
Scale-Up Considerations
Industrial-scale production (Solvias AG process) employs:
-
Continuous flow lithiation : Enhances safety and reproducibility
-
Microwave-assisted benzylation : Reduces reaction time from 24 h to 45 min
-
Crystallization purification : Uses heptane/EtOAc (95:5) for 85% recovery
Economic analysis reveals:
-
Total cost/kg: $12,500 (lab-scale) vs. $8,200 (pilot-scale)
-
Key cost drivers: Chiral resolution (38%), phosphine reagents (29%)
Comparative Analysis with Analogues
The 4-methoxy-3,5-dimethylphenyl groups confer distinct advantages over other Mandyphos variants:
| Ligand Substituent | Turnover Frequency (h⁻¹) | ee (%) |
|---|---|---|
| 4-MeO-3,5-Me2C6H2 (target) | 420 | 98 |
| 2-MeC6H4 () | 380 | 95 |
| Ph () | 310 | 92 |
Data from hydrogenation of methyl benzoylformate
Recent Advancements (2023-2025)
Emerging methodologies address historical limitations:
Chemical Reactions Analysis
Mandyphos SL-M004-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents.
Substitution: Mandyphos SL-M004-1 can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include hydrogenation catalysts, oxidizing agents like oxygen or peroxides, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Catalytic Applications
This compound serves as an effective ligand in several catalytic processes:
-
Asymmetric Hydrogenation :
- It is utilized as a ligand in Rh-catalyzed asymmetric hydrogenation of various substrates, including α-acetamidoacrylates and β-ketoesters. This reaction is crucial for synthesizing chiral compounds in pharmaceuticals.
- Case Study : A study demonstrated the use of this ligand in the hydrogenation of α-and β-enamides, achieving high enantioselectivity and conversion rates .
-
Transfer Hydrogenation :
- The compound acts as a ligand for Ir-catalyzed asymmetric transfer hydrogenation of ketones. This method is valuable for producing alcohols from ketones without the need for stoichiometric reagents.
- Data Table :
Substrate Type Catalyst Used Yield (%) Enantioselectivity (%) Ketones Ir Complex 95 92 α-enamides Rh Complex 90 85 -
Enantioselective Hydroboration :
- The compound is also effective in Cu-catalyzed enantioselective hydroboration of α-and β-unsaturated esters and nitriles. This reaction is pivotal in organic synthesis for creating chiral alcohols.
- Case Study : Research indicated that using this ligand improved yields significantly compared to traditional methods .
Synthesis of Chiral Compounds
The ability of (alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene to facilitate the formation of chiral centers makes it invaluable in synthesizing various bioactive molecules.
- Example Reaction : The synthesis of chiral amines from racemic mixtures has been successfully achieved using this ligand in catalytic systems.
Comparative Analysis with Other Ligands
To highlight the effectiveness of this compound, a comparison with other common ligands used in similar reactions can be insightful.
| Ligand Type | Yield (%) | Enantioselectivity (%) |
|---|---|---|
| (alphaR,alphaR)-Ferrocene Ligand | 95 | 92 |
| Bipyridine | 85 | 80 |
| Phosphine Ligand | 90 | 88 |
Mechanism of Action
The mechanism by which Mandyphos SL-M004-1 exerts its effects involves its role as a chiral ligand. It forms complexes with transition metals, such as rhodium, which then participate in catalytic reactions. The chiral environment provided by Mandyphos SL-M004-1 ensures high enantioselectivity in these reactions, leading to the formation of chiral products with high optical purity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphine Ligand Substituents
The electronic and steric profiles of phosphine ligands are dictated by their substituents. The target compound’s bis(4-methoxy-3,5-dimethylphenyl)phosphino groups provide strong electron donation via methoxy and methyl groups, favoring metal centers with high electron density requirements . In contrast:
- CAS 847997-73-3: Features bis(3,5-dimethylphenyl)phosphino groups lacking methoxy substituents, resulting in reduced electron donation and slightly lower steric bulk .
- CAS 220196-28-1: Contains bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups, where electron-withdrawing trifluoromethyl groups reduce basicity, altering metal-ligand interactions .
Backbone Chirality and Substituents
The target compound’s chiral induction arises from its (alphaR,alphaR)-dimethylaminobenzyl groups, which create a rigid, enantioselective environment. Comparatively:
- CAS 540475-45-4 : Employs cyclic (2R,5R)-phospholanyl groups, offering a fixed bite angle but lacking aromatic substituents for π-interactions .
- CAS 849924-78-3: Incorporates (S)-α-(dimethylamino)benzyl groups but pairs them with less electron-tunable dicyclohexylphosphino ligands, limiting stereochemical versatility .
Electronic and Steric Effects
| Compound (CAS) | Phosphine Substituents | Electronic Nature | Steric Bulk | Key Applications |
|---|---|---|---|---|
| 494227-37-1 (Target) | bis(4-methoxy-3,5-dimethylphenyl) | Strongly donating | High | Asymmetric hydrogenation |
| 847997-73-3 | bis(3,5-dimethylphenyl) | Moderately donating | Moderate | Cross-coupling reactions |
| 849924-78-3 | dicyclohexylphosphino | Electron-rich (alkyl) | Very High | Sterically demanding reactions |
| 540475-45-4 | (2R,5R)-dimethylphospholanyl | Moderately donating | Moderate | Cyclic ligand frameworks |
| 220196-28-1 | bis(3,5-bis(trifluoromethyl)phenyl) | Electron-withdrawing | High | Electron-poor metal systems |
The target’s methoxy groups improve solubility in polar solvents compared to non-polar dicyclohexylphosphino ligands . Its balanced steric bulk enables substrate approach without excessive hindrance, unlike the highly bulky CAS 849924-78-3 .
Biological Activity
The compound (alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene is a complex organometallic compound that integrates the ferrocene moiety with phosphine ligands. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Biological Properties
Ferrocene derivatives are known for their diverse biological activities, which include antitumor , antimicrobial , and antiparasitic effects. The specific compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells and its interaction with various biological pathways.
Anticancer Activity
The anticancer properties of ferrocene derivatives have been extensively studied. The presence of the ferrocene core enhances the redox properties of these compounds, which is crucial for their biological activity. The compound has shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Cytotoxicity Studies :
Data Tables
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HuT78 | 5.55 ± 0.20 | Apoptosis via caspase-3 activation |
| HH | 7.80 ± 0.09 | Inhibition of STAT3 oncoprotein |
| MJ | 3.16 ± 0.10 | ROS generation leading to cell death |
| MyLa | 6.46 ± 0.24 | G0/G1 phase arrest |
Case Studies
Several studies have explored the biological activity of ferrocene-based compounds similar to the one discussed:
- Study on Ferrocenyl-Phosphine Complexes : This research identified a gold-coordinated ferrocenyl-phosphine complex that exhibited significant anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
- Antimalarial and Antifungal Activities : Other derivatives have shown promising results against malaria and fungal infections, suggesting a broad spectrum of biological activity attributed to the ferrocene structure .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this ferrocene derivative, and what purity thresholds are critical for catalytic applications?
- The compound is synthesized via multi-step ligand assembly, starting with chiral resolution of the benzylamine precursors followed by phosphine group installation. Key steps include palladium-catalyzed cross-couplings and stereoselective substitutions. Purity ≥98% (determined by HPLC) is essential to avoid side reactions in asymmetric catalysis . Characterization via P NMR and X-ray crystallography confirms stereochemical integrity .
Q. What handling protocols are necessary to maintain the compound’s stability during storage and experimental use?
- Store under inert atmosphere (argon) at –20°C to prevent ligand oxidation. Use gloveboxes for weighing, and avoid exposure to moisture or strong oxidants. Degradation products (e.g., phosphine oxides) can be monitored via TLC or mass spectrometry .
Q. How does the steric and electronic configuration of this ligand influence its coordination behavior with transition metals?
- The dimethylamino groups enhance electron donation, while the methoxy-substituted aryl phosphines create steric bulk. UV-Vis titration and cyclic voltammetry can quantify metal-ligand binding constants and redox stability. Comparative studies with less bulky analogs reveal selectivity trends in metal complexes .
Advanced Research Questions
Q. What methodological approaches are recommended to investigate the role of methoxy and dimethylamino substituents in enantioselective catalysis?
- Conduct kinetic resolution experiments using prochiral substrates (e.g., ketones or alkenes) under varying conditions. Pair with DFT calculations to map transition states and identify substituent effects on enantiomeric excess (ee). Isotopic labeling (e.g., H/C) can track stereochemical outcomes .
Q. How can researchers address discrepancies in catalytic activity across different solvent systems or substrate classes?
- Perform systematic solvent parameter screening (e.g., dielectric constant, polarity) using a Design of Experiments (DoE) framework. Coupled with Hammett plots for electronic effects, this identifies solvent-substrate interactions. Contradictory data may arise from competing reaction pathways, resolved via in situ IR or F NMR monitoring .
Q. What strategies optimize ligand loading and metal ratios in catalytic cycles to minimize deactivation?
- Use stoichiometric titration (e.g., Job’s plot) to determine optimal metal:ligand ratios. Kinetic profiling under substrate-limiting conditions identifies deactivation pathways (e.g., agglomeration). Pre-catalyst activation via reducing agents (e.g., Zn powder) can regenerate active species .
Q. How do environmental factors (e.g., temperature, O levels) impact ligand degradation, and what analytical methods detect decomposition products?
- Accelerated stability testing under controlled O/humidity levels, followed by LC-MS analysis, identifies degradation pathways (e.g., phosphine oxidation). In situ EPR spectroscopy detects radical intermediates formed during oxidative stress .
Methodological Considerations
- Contradiction Analysis : When catalytic performance deviates from literature benchmarks, validate ligand purity and metal source (e.g., Pd vs. Pd). Cross-reference with independent characterization (e.g., elemental analysis) .
- Safety Protocols : Adhere to OSHA HCS guidelines for acute toxicity (oral, dermal LD < 50 mg/kg) and carcinogenicity risks. Use fume hoods and PPE (nitrile gloves, respirators) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
